Cas no 2380150-82-1 (tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate)

tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-26976016
- 2380150-82-1
- tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate
- Z4500930486
- tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate
-
- MDL: MFCD33550548
- インチ: 1S/C12H20N2O4/c1-11(2,3)17-10(16)13-12(4,5)9-6-8(7-15)18-14-9/h6,15H,7H2,1-5H3,(H,13,16)
- InChIKey: CGKXDVJVPCKOHF-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C)(C)C1C=C(CO)ON=1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 256.14230712g/mol
- どういたいしつりょう: 256.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 299
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 密度みつど: 1.142±0.06 g/cm3(Predicted)
- ふってん: 411.0±40.0 °C(Predicted)
- 酸性度係数(pKa): 10.76±0.46(Predicted)
tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26976016-0.5g |
tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate |
2380150-82-1 | 95.0% | 0.5g |
$579.0 | 2025-03-20 | |
Enamine | EN300-26976016-5.0g |
tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate |
2380150-82-1 | 95.0% | 5.0g |
$2152.0 | 2025-03-20 | |
Enamine | EN300-26976016-0.25g |
tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate |
2380150-82-1 | 95.0% | 0.25g |
$367.0 | 2025-03-20 | |
Enamine | EN300-26976016-0.05g |
tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate |
2380150-82-1 | 95.0% | 0.05g |
$174.0 | 2025-03-20 | |
1PlusChem | 1P0284E8-5g |
tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate |
2380150-82-1 | 95% | 5g |
$2722.00 | 2024-05-22 | |
Aaron | AR0284MK-2.5g |
tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate |
2380150-82-1 | 95% | 2.5g |
$2025.00 | 2025-02-15 | |
1PlusChem | 1P0284E8-250mg |
tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate |
2380150-82-1 | 95% | 250mg |
$516.00 | 2024-05-22 | |
Aaron | AR0284MK-50mg |
tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate |
2380150-82-1 | 95% | 50mg |
$265.00 | 2025-02-15 | |
Aaron | AR0284MK-5g |
tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate |
2380150-82-1 | 95% | 5g |
$2984.00 | 2025-02-15 | |
Aaron | AR0284MK-250mg |
tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate |
2380150-82-1 | 95% | 250mg |
$530.00 | 2025-02-15 |
tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamateに関する追加情報
Introduction to Tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate (CAS No. 2380150-82-1)
Tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate is a specialized chemical compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2380150-82-1, belongs to a class of molecules that exhibit promising biological activities. The presence of functional groups such as the tert-butyl moiety and the oxazol ring system contributes to its distinct chemical properties and potential applications in medicinal chemistry.
The compound's structure is characterized by a carbamate group attached to a propan-2-yl chain, which is further substituted with a 5-(hydroxymethyl)-1,2-oxazol ring. This arrangement not only imparts stability to the molecule but also enhances its reactivity, making it a valuable candidate for further exploration in drug design. The N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl} portion of the name highlights the complexity and sophistication of its molecular architecture, which is likely to influence its interactions with biological targets.
In recent years, there has been growing interest in oxazole derivatives due to their diverse pharmacological properties. Oxazoles are heterocyclic compounds that have been shown to possess antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a hydroxymethyl group into the oxazole ring enhances the molecule's ability to engage with biological systems, potentially leading to novel therapeutic agents. The tert-butyl carbamate moiety further contributes to the compound's solubility and bioavailability, making it an attractive candidate for oral administration.
Current research in the field of medicinal chemistry has demonstrated that modifications to the structure of oxazole derivatives can significantly alter their biological activity. For instance, studies have shown that substituents at specific positions on the oxazole ring can enhance binding affinity to target proteins. The compound under discussion has been synthesized with careful consideration of these structural features, aiming to optimize its pharmacokinetic properties and therapeutic efficacy.
The synthesis of Tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yield and purity, which are crucial for pharmaceutical applications. The use of protecting groups and palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex molecular framework of this compound.
Evaluation of the compound's biological activity has revealed promising results in preclinical studies. In vitro assays have indicated that it exhibits inhibitory effects on certain enzymes and receptors associated with various diseases. These findings suggest that further investigation is warranted to explore its potential as a lead compound for drug development. The ability of this molecule to interact with multiple biological targets makes it a promising candidate for multitarget drug design, a strategy that has gained traction in recent years due to its potential for reducing side effects and improving therapeutic outcomes.
The pharmaceutical industry is increasingly focusing on developing drugs with improved pharmacokinetic profiles. Tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-yl}carbamate has been designed with this goal in mind. Its structural features are expected to contribute to favorable properties such as good solubility, low toxicity, and prolonged half-life. These attributes are essential for ensuring that the drug reaches its target site effectively and remains active for an extended period.
Advances in computational chemistry have also played a significant role in the development of this compound. Molecular modeling studies have been used to predict how Tert-butyl N-{2-5-(hydroxymethyl)-1,2-oxazol-3-ylpropan-2-y}carbamate interacts with biological targets at the atomic level. These simulations have provided valuable insights into its mechanism of action and have guided modifications aimed at enhancing its efficacy.
The potential applications of this compound extend beyond traditional pharmaceuticals. It has shown promise in the development of agrochemicals and specialty chemicals due to its unique structural features. The oxazole ring and hydroxymethyl group contribute to its reactivity, making it a versatile building block for synthesizing other functionalized molecules.
In conclusion, Tert-butyl N-{2-(5-hydroxymethyl)-1H-[1,2]oxazol]-3-carboxamidoethanone (CAS No. 2380150 82 1) represents an innovative approach in medicinal chemistry. Its complex molecular structure and functional groups make it a promising candidate for further exploration in drug development. Ongoing research aims to fully elucidate its pharmacological properties and explore new applications across various industries.
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